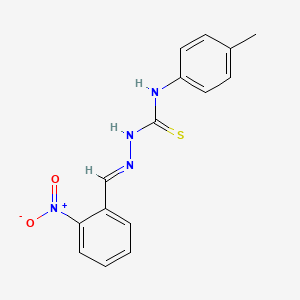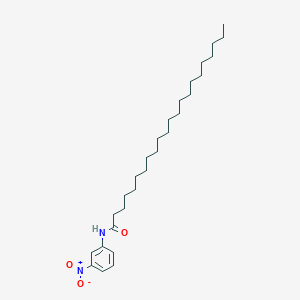![molecular formula C28H29N3O9 B11542148 2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate](/img/structure/B11542148.png)
2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its multiple methoxy groups and a formamido group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4,5-trimethoxyphenylamine, which is then reacted with formic acid to form the formamido derivative. This intermediate is further reacted with acetic anhydride to introduce the acetamido group. The final step involves the condensation of this intermediate with this compound under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in the synthesis of various organic compounds.
Acetylacetone: Used in coordination chemistry and as a precursor for other chemical reactions.
Diketene: Utilized in the production of acetoacetic acid derivatives.
Uniqueness
2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate is unique due to its complex structure, which includes multiple methoxy and formamido groups
Properties
Molecular Formula |
C28H29N3O9 |
|---|---|
Molecular Weight |
551.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C28H29N3O9/c1-35-20-8-6-7-18(12-20)28(34)40-21-10-9-17(11-22(21)36-2)15-30-31-25(32)16-29-27(33)19-13-23(37-3)26(39-5)24(14-19)38-4/h6-15H,16H2,1-5H3,(H,29,33)(H,31,32)/b30-15+ |
InChI Key |
WXDFIZQLGPEPKE-FJEPWZHXSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B11542075.png)
![4-(4-{(1E)-1-[(2E)-(2-fluorobenzylidene)hydrazinylidene]ethyl}-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11542078.png)
![2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol](/img/structure/B11542080.png)
![1-(morpholin-4-yl)-2-{[6-({(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}ethanone](/img/structure/B11542085.png)
![methanediylbis-2-{(E)-[(2-methylphenyl)imino]methyl}benzene-4,1-diyl dibenzoate](/img/structure/B11542089.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11542095.png)
![4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11542098.png)

![1-[4-(Decyloxy)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea](/img/structure/B11542116.png)
![methyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate](/img/structure/B11542130.png)
![(4Z)-2-(4-tert-butylphenyl)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11542133.png)
![2,4-diiodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542134.png)

